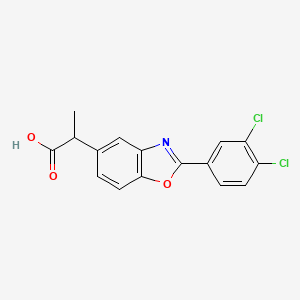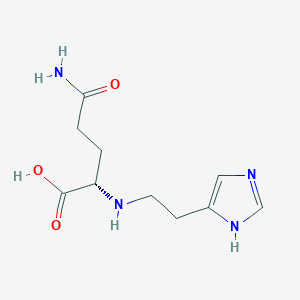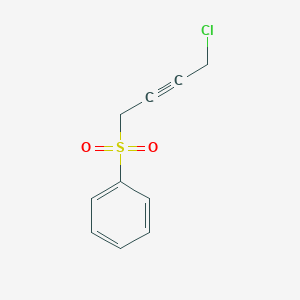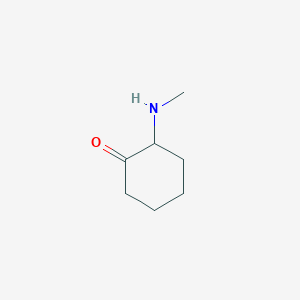![molecular formula C13H10ClNO3 B14651879 [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid CAS No. 51362-25-5](/img/structure/B14651879.png)
[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid: is an organic compound that features a pyridine ring substituted with a chlorophenoxy group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid typically involves the reaction of 4-chlorophenol with 4-bromopyridine under basic conditions to form the intermediate 4-(4-chlorophenoxy)pyridine. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The chlorophenoxy group enhances its binding affinity through hydrophobic interactions and potential hydrogen bonding .
Comparación Con Compuestos Similares
- [2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
- [2-(4-Chlorophenyl)thiazol-4-yl]acetic acid
Comparison:
- [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid is unique due to the presence of both a pyridine ring and a chlorophenoxy group, which confer distinct chemical and biological properties.
- The similar compounds listed above may share some structural features but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications .
Propiedades
Número CAS |
51362-25-5 |
|---|---|
Fórmula molecular |
C13H10ClNO3 |
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenoxy)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-10-1-3-11(4-2-10)18-12-7-9(5-6-15-12)8-13(16)17/h1-7H,8H2,(H,16,17) |
Clave InChI |
ZCEKIPCSGXURAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=NC=CC(=C2)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



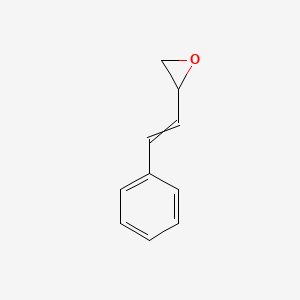
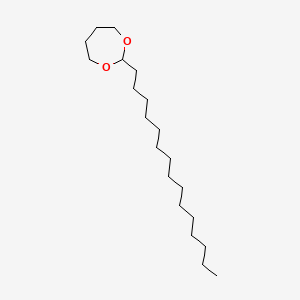
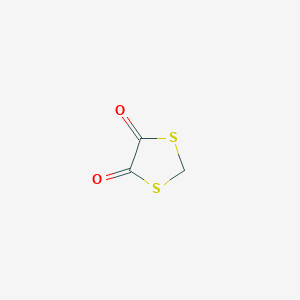
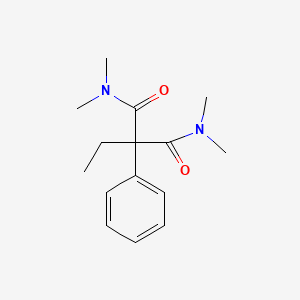
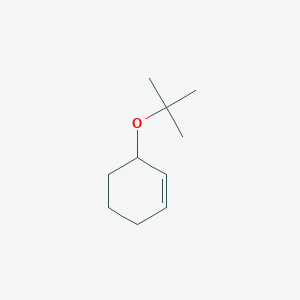
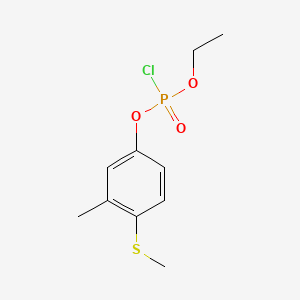
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)

![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
